Boc-3-ブロモ-D-フェニルアラニン

説明

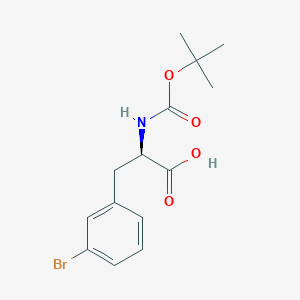

Boc-3-bromo-D-phenylalanine, also known as (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemical research tools .

科学的研究の応用

Boc-3-bromo-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of brominated phenylalanine residues.

Pharmaceutical Research: It is used in the development of pharmaceuticals, particularly those targeting specific protein-protein interactions.

Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and protein folding.

作用機序

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-bromo-D-phenylalanine typically involves the protection of the amino group of D-3-bromophenylalanine with a Boc group. This is achieved by reacting D-3-bromophenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the synthesis of Boc-3-bromo-D-phenylalanine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: Boc-3-bromo-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc group removal.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Amino Acid: The removal of the Boc group yields 3-bromo-D-phenylalanine.

類似化合物との比較

Boc-3-bromo-L-phenylalanine: Similar in structure but with the L-configuration.

Boc-4-bromo-D-phenylalanine: Bromine atom is positioned at the 4th position on the phenyl ring.

Fmoc-3-bromo-D-phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc

Uniqueness: Boc-3-bromo-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and pharmaceutical research .

生物活性

Boc-3-bromo-D-phenylalanine is a derivative of phenylalanine that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a bromine atom at the 3-position on the phenyl ring and a tert-butoxycarbonyl (Boc) protective group, exhibits unique interactions that can influence various biological processes.

- Molecular Formula : C₁₄H₁₈BrNO₄

- Molecular Weight : 344.201 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 106.1 °C

- Boiling Point : 475.3 °C at 760 mmHg

Boc-3-bromo-D-phenylalanine has been studied for its role as an analog in various biochemical pathways:

- Inhibition of Enzymatic Activity : Research indicates that amino acid analogs like Boc-3-bromo-D-phenylalanine can act as selective inhibitors for certain enzymes, such as butyrylcholinesterase (BChE). This inhibition can be beneficial in therapeutic contexts, particularly in neurodegenerative diseases where cholinergic signaling is disrupted .

- Antimicrobial Activity : In vitro studies have shown that derivatives of phenylalanine, including Boc-protected variants, exhibit antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest significant bactericidal activity, with some compounds achieving a two-log reduction in viable bacteria at concentrations just above their MIC .

- Influence on Protein Interactions : The bromination at the 3-position may alter the compound's interaction with protein targets, enhancing its binding affinity or selectivity towards specific receptors or enzymes. This property is crucial for drug design, where selective targeting can minimize side effects and enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of Boc-3-bromo-D-phenylalanine and its derivatives:

Potential Applications

- Pharmaceutical Development : Given its structural characteristics and biological activities, Boc-3-bromo-D-phenylalanine holds promise as a lead compound in drug development for conditions like Alzheimer's disease and other neurodegenerative disorders.

- Antimicrobial Agents : The antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for resistant bacterial infections.

- Research Tool : As a selective inhibitor, it could serve as a valuable tool in biochemical research to study enzyme functions and interactions in various biological systems.

特性

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUDYESOPLBQIR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426509 | |

| Record name | Boc-3-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261360-77-4 | |

| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261360-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。